4-(4-Methylphenyl)-1,3-thiazol-2-amine
Overview
Description
This would typically involve identifying the compound’s chemical structure, functional groups, and any notable features.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its reactions with various reagents and under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
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Synthesis of Triazoloquinazolinone and Hydrazinecarbothioamides
- Field : Organic Chemistry
- Application : 4-Methoxyphenyl isothiocyanate, a compound similar to the one you’re asking about, has been used in the synthesis of 3-benzyl-2-(4-methoxyphenyl)-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and 2-{[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-N-arylhydrazinecarbothioamides .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
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Synthesis of Secondary Amines
- Field : Organic Chemistry
- Application : Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals .
- Method : N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .
- Results : The results or outcomes obtained are not specified in the source .
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Synthesis of Highly Sterically-Hindered Cyclic (Alkyl) (Amino)Carbenes
- Field : Organic Chemistry
- Application : A compound similar to the one you’re asking about, 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene (IPr*), has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .
- Method : The synthesis, electronic characterization and application in model Cu-catalyzed hydroboration of alkynes is described .
- Results : The ligands are strongly electron-rich, bulky and flexible around the N-Ar wingtip .
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Synthesis of 4-Methylphenyl Acetone
- Field : Organic Chemistry
- Application : 4-Methylphenyl acetone is a compound that can be synthesized from similar compounds .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
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Antileishmanial and Antimalarial Evaluation
- Field : Medicinal Chemistry
- Application : A compound similar to the one you’re asking about, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] (15), showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The mean survival time of the mice in the group was not specified in the source .
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Charged Polaron Polaritons in an Organic Semiconductor Microcavity
- Field : Organic Chemistry
- Application : A compound similar to the one you’re asking about, 4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC), introduces a large hole density with a narrow linewidth optical transition centered at 1.8 eV and an absorption coefficient exceeding 104 cm-1 .
- Method : Coupling this transition to a Fabry-Perot cavity mode yields upper and lower polaron polariton branches that are clearly resolved in angle-dependent reflectivity with a vacuum Rabi splitting Ω 0.3 eV .
- Results : This result establishes a path to electrically control polaritons in organic semiconductors and may lead to increased polariton- polariton Coulombic interactions that lower the threshold for nonlinear phenomena such as polariton condensation and lasing .
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Synthesis of 4,4,4-Trifluoro-1-(4-Methylphenyl) Butane-1,3-Dione
- Field : Organic Chemistry
- Application : A new synthetic method of 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione is provided to reduce preparation cost and to commercially prepare a large amount of the compound .
- Method : The method involves reacting ethyl trifluoro acetate and ethyl acetate under the presence of base to obtain ethyl 4,4,4-trifluoro-3-oxo-butanoate; reacting the resultant and hydrogen donor to obtain 4,4,4-trifluoro-3-oxo butanoic acid; reacting the resultant with thiochloride; and performing Friedal-Crafts acylation reaction with toluene under the presence of aluminum chloride .
- Results : The results or outcomes obtained are not specified in the source .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or reactivity.
properties
IUPAC Name |
4-(4-methylphenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLHWYFAPHJCJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943328 | |
Record name | 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-1,3-thiazol-2-amine | |
CAS RN |
2103-91-5 | |
Record name | 2103-91-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4(p-tolyl)-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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